N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a carboxamide group and substituted with methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethylaniline with 8-methyl-1-benzoxepine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated systems can help in monitoring and controlling the reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carboxamides or thiol derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- N-(2,3-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide
- N-(3,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide stands out due to its specific substitution pattern and the presence of the benzoxepine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H19NO2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H19NO2/c1-13-4-6-16-12-17(8-9-23-19(16)10-13)20(22)21-18-7-5-14(2)15(3)11-18/h4-12H,1-3H3,(H,21,22) |
InChI Key |
VKEUAFHWEHWLQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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